molecular formula C22H20FNO3S2 B2894932 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034458-59-6

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2894932
CAS No.: 2034458-59-6
M. Wt: 429.52
InChI Key: BZIJPEYBUNQCTF-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C22H20FNO3S2 and its molecular weight is 429.52. The purity is usually 95%.
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Scientific Research Applications

Material Science Applications

Compounds containing thiophene, such as (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone, have significant applications in material science. These applications range from use in thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, to solar cells. The inherent properties of thiophene-based compounds contribute to the development of advanced materials with desirable electrical and photophysical characteristics (S. Nagaraju et al., 2018).

Pharmaceutical Applications

The thiophene nucleus, a core component of the chemical structure , has been identified to exhibit a wide spectrum of biological activities. This range includes antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal activities. These properties make thiophene-based compounds promising candidates for drug development and the exploration of new therapeutic agents (S. Nagaraju et al., 2018).

Organic Chemistry and Synthesis

In organic chemistry, the synthesis and structural elucidation of complex molecules like this compound are fundamental. These compounds are often used as intermediates in the synthesis of more complex molecules with specific desired activities. For instance, the detailed synthesis processes, crystal structure analysis, and the application of density functional theory (DFT) for molecular structure optimization highlight the importance of such compounds in advancing organic synthesis methodologies and understanding molecular properties (P.-Y. Huang et al., 2021).

Medicinal Chemistry Applications

The exploration of novel structural frameworks and functionalities, as seen in thiophene-based compounds, plays a crucial role in medicinal chemistry. These compounds serve as potential leads or intermediates in the design of new drugs with enhanced efficacy and reduced toxicity. The synthesis of novel pyrrolo[1,2-c][1.3]benzodiazepine analogs and their subsequent characterization underline the ongoing efforts in discovering new therapeutic agents with improved pharmacological profiles (Georgios Rotas et al., 2011).

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3S2/c23-19-5-2-1-4-18(19)21-11-12-24(13-15-29(21,26)27)22(25)17-9-7-16(8-10-17)20-6-3-14-28-20/h1-10,14,21H,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIJPEYBUNQCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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